Chiral Purity and Stereochemical Integrity: (S)-Enantiomer vs. (R)-Enantiomer
The (S)-enantiomer (as the hydrochloride salt) provides a defined chiral building block for asymmetric synthesis, enabling predictable stereochemical outcomes. While direct quantitative activity comparisons for this specific compound are absent in the public literature, the fundamental principle of enantioselectivity is well-established for this class. For instance, for the closely related (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, the (R)-enantiomer has been explicitly noted to exhibit 'remarkable pharmacological activity' used in the production of antibacterial agents, whereas the (S)-enantiomer did not demonstrate the same utility, highlighting the critical impact of stereochemistry on biological function [1]. This class-level inference underscores that procurement of the precise (S)-enantiomer is non-negotiable for applications demanding specific chiral induction.
| Evidence Dimension | Chiral Configuration / Stereospecific Activity |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 2109874-10-2) |
| Comparator Or Baseline | (R)-enantiomer (CAS not specified; inferred comparator) |
| Quantified Difference | Qualitative difference in pharmacological activity demonstrated for a structurally related oxazolidinone derivative [1] |
| Conditions | Inferred from antibacterial activity of related chiral intermediates |
Why This Matters
Procurement of the specified (S)-enantiomer is essential for ensuring the intended stereochemical course of reactions and avoiding the biological inactivity or off-target effects associated with the incorrect enantiomer.
- [1] NBNInno. (2023). Manufacturer of (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one: Feasibility Analysis. View Source
